3-chloro-4-(difluoromethoxy)-N-(5-nitropyridin-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-4-(difluoromethoxy)-N~2~-(5-nitro-2-pyridyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the benzothiophene class This compound is characterized by the presence of a benzothiophene core, substituted with various functional groups including chloro, difluoromethoxy, nitro, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-N~2~-(5-nitro-2-pyridyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Chloro and Difluoromethoxy Groups: The chloro and difluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)-N~2~-(5-nitro-2-pyridyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzothiophene derivatives.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)-N~2~-(5-nitro-2-pyridyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-N~2~-(5-nitro-2-pyridyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and carboxamide groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(difluoromethoxy)-N~2~-(5-nitro-2-pyridyl)-1-benzothiophene-2-carboxamide: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
The unique combination of functional groups in 3-chloro-4-(difluoromethoxy)-N~2~-(5-nitro-2-pyridyl)-1-benzothiophene-2-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H8ClF2N3O4S |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-(5-nitropyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8ClF2N3O4S/c16-12-11-8(25-15(17)18)2-1-3-9(11)26-13(12)14(22)20-10-5-4-7(6-19-10)21(23)24/h1-6,15H,(H,19,20,22) |
InChI Key |
FFXGEWSYCZFGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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